8-Chloro-4-methylquinoline
Overview
Description
8-Chloro-4-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-methylquinoline can be achieved through various methods. One common method involves the reaction of 4-methylquinoline with chlorine gas under controlled conditions. Another approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into 8-chloro-4-methyl-1,2,3,4-tetrahydroquinoline.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 8-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-4-methylquinoline has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological systems and enzyme interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Chloro-4-methylquinoline involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. The presence of the chlorine atom enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
- 4-Chloroquinoline
- 8-Methylquinoline
- 4,8-Dichloroquinoline
Comparison: 8-Chloro-4-methylquinoline is unique due to the combined presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. Compared to 4-chloroquinoline, it has enhanced lipophilicity and better membrane permeability. Compared to 8-methylquinoline, it exhibits higher reactivity due to the electron-withdrawing effect of the chlorine atom .
Biological Activity
8-Chloro-4-methylquinoline is a derivative of quinoline that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies, highlighting its potential therapeutic applications.
This compound interacts with various biomolecules, including enzymes and proteins. Notably, it binds to cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can influence the pharmacokinetics of other drugs by altering their metabolic pathways. Additionally, the compound has been shown to bind to serum albumin, affecting its stability and function in biological systems.
2. Cellular Effects
The compound impacts several cellular processes:
- Cell Signaling : It modulates kinase and phosphatase activities, leading to altered gene expression profiles.
- Metabolism : this compound influences metabolic enzyme activity, resulting in changes in metabolite levels within cells.
The mechanism through which this compound exerts its effects involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate interaction.
- Activation of Enzymes : It may also activate certain enzymes by inducing conformational changes that enhance their catalytic activity.
4. Temporal and Dosage Effects
Research indicates that the effects of this compound vary with exposure duration and dosage:
- Temporal Stability : The compound remains stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions.
- Dosage Impact : Low doses exhibit minimal toxicity and beneficial modulation of biochemical pathways, while high doses can lead to hepatotoxicity and nephrotoxicity in animal models .
5. Metabolic Pathways
Metabolized primarily by cytochrome P450 enzymes, this compound produces various metabolites that can further interact with other biomolecules, thereby influencing overall metabolic flux.
6. Transport and Distribution
The transport mechanisms for this compound involve specific transporters that facilitate its movement across cell membranes. Its distribution within tissues is critical for determining its therapeutic efficacy and safety profile.
7. Subcellular Localization
This compound is localized in various cellular compartments such as the cytoplasm and nucleus. Its localization is influenced by targeting signals and post-translational modifications, which are essential for its biological activity.
8. Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic areas:
- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, derivatives have shown effectiveness against Pseudomonas aeruginosa and Klebsiella pneumoniae with inhibition zones comparable to standard antibiotics .
Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |
---|---|---|
Pseudomonas aeruginosa | 22 | 24 |
Klebsiella pneumoniae | 25 | 27 |
- Anticancer Potential : The compound's structure suggests potential as an anticancer agent due to its ability to modulate cell signaling pathways involved in tumor growth .
- Neuroprotective Effects : As an iron-chelator, it may offer neuroprotection by preventing oxidative stress-related damage in neuronal tissues .
9. Conclusion
This compound demonstrates a wide array of biological activities that warrant further investigation for therapeutic applications. Its interactions with key biomolecules and cellular processes underscore its potential as a valuable compound in medicinal chemistry. Ongoing research will be crucial to fully elucidate its mechanisms of action and optimize its use in clinical settings.
Properties
IUPAC Name |
8-chloro-4-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPZRQVQAVVSTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299793 | |
Record name | 8-chloro-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35817-47-1 | |
Record name | NSC132875 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-chloro-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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